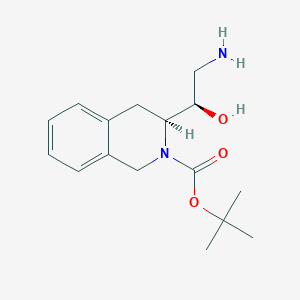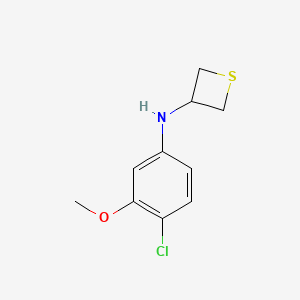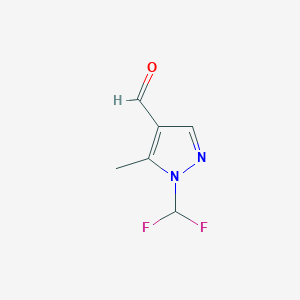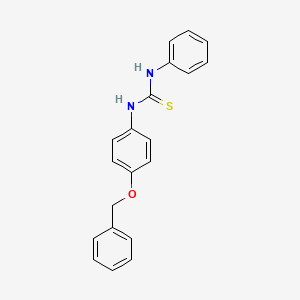
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of a benzyloxy group and a phenyl group attached to the thiourea moiety, exhibits unique chemical properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea typically involves the reaction of 4-benzyloxyaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient production. Industrial methods may also incorporate continuous flow reactors to enhance yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiourea moiety can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The benzyloxy and phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antifungal agent, showing activity against various pathogenic fungi.
Biological Studies: It has been studied for its interactions with biological targets, such as enzymes and receptors, using molecular docking techniques.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea involves its interaction with molecular targets, such as enzymes and receptors. The benzyloxy and phenyl groups contribute to the compound’s binding affinity and specificity. For instance, molecular docking studies have shown that the compound can bind to the active site of cytochrome P450 enzyme lanosterol 14 α-demethylase, inhibiting its activity and exerting antifungal effects .
Comparison with Similar Compounds
1-(4-Benzyloxy-phenyl)-3-phenyl-thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methoxy-phenyl)-3-phenyl-thiourea: Similar structure but with a methoxy group instead of a benzyloxy group.
1-(4-Chloro-phenyl)-3-phenyl-thiourea: Contains a chloro group, which may alter its chemical reactivity and biological activity.
1-(4-Nitro-phenyl)-3-phenyl-thiourea: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its benzyloxy group, which enhances its lipophilicity and potentially its biological activity compared to other similar compounds.
Properties
Molecular Formula |
C20H18N2OS |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-phenyl-3-(4-phenylmethoxyphenyl)thiourea |
InChI |
InChI=1S/C20H18N2OS/c24-20(21-17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)23-15-16-7-3-1-4-8-16/h1-14H,15H2,(H2,21,22,24) |
InChI Key |
DPQAMIPNGRRZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


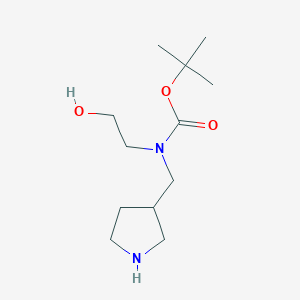
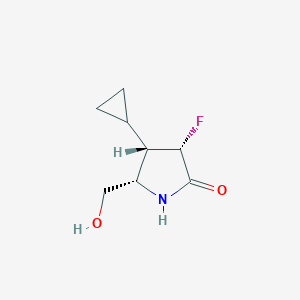
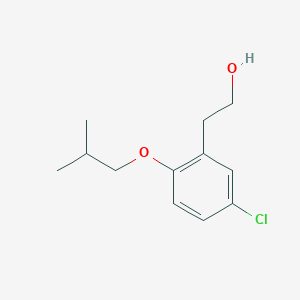

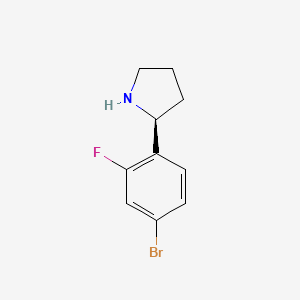
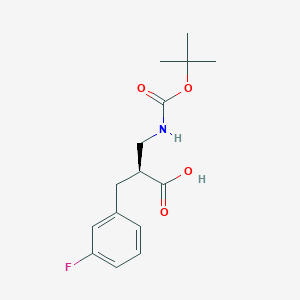
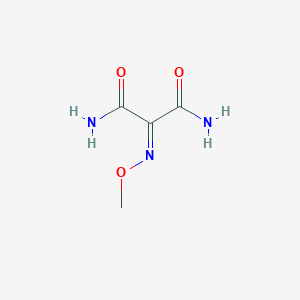
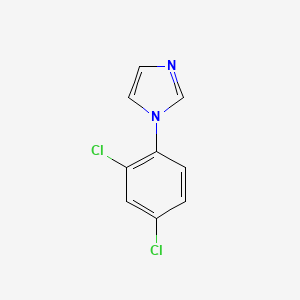
![tert-Butyl 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B12989007.png)
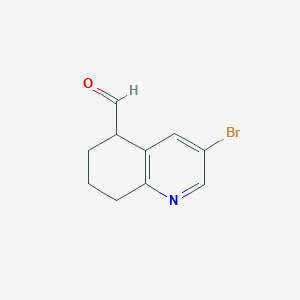
![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
